![molecular formula C20H16N4O5 B3997931 5-{[3-Nitro-4-(1,2,3,4-tetrahydroisoquinolin-2-YL)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B3997931.png)
5-{[3-Nitro-4-(1,2,3,4-tetrahydroisoquinolin-2-YL)phenyl]methylidene}-1,3-diazinane-2,4,6-trione
Overview
Description
5-{[3-Nitro-4-(1,2,3,4-tetrahydroisoquinolin-2-YL)phenyl]methylidene}-1,3-diazinane-2,4,6-trione is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-Nitro-4-(1,2,3,4-tetrahydroisoquinolin-2-YL)phenyl]methylidene}-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Nitration: Introduction of the nitro group is typically done using a nitrating agent such as nitric acid or a nitrating mixture.
Condensation: The final step involves the condensation of the nitro-substituted tetrahydroisoquinoline with a diazinane-2,4,6-trione derivative under basic or acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and improved safety, especially during the nitration step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form various amine derivatives.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Amine Derivatives: From the reduction of the nitro group.
Halogenated Compounds: From electrophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of similar structures in various chemical reactions.
Biology
Biologically, derivatives of this compound may exhibit interesting pharmacological properties, such as anti-inflammatory or anti-cancer activities, due to the presence of the tetrahydroisoquinoline moiety.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for potential therapeutic applications. The tetrahydroisoquinoline scaffold is known for its biological activity, making this compound a candidate for drug development.
Industry
Industrially, this compound could be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 5-{[3-Nitro-4-(1,2,3,4-tetrahydroisoquinolin-2-YL)phenyl]methylidene}-1,3-diazinane-2,4,6-trione is not fully understood but is believed to involve interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The tetrahydroisoquinoline moiety may interact with neurotransmitter receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog that lacks the nitro and diazinane-2,4,6-trione groups.
3-Nitro-4-(1,2,3,4-tetrahydroisoquinolin-2-YL)phenyl derivatives: Compounds with similar structures but different substituents on the aromatic ring.
Uniqueness
The uniqueness of 5-{[3-Nitro-4-(1,2,3,4-tetrahydroisoquinolin-2-YL)phenyl]methylidene}-1,3-diazinane-2,4,6-trione lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the nitro group and the tetrahydroisoquinoline moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-[[4-(3,4-dihydro-1H-isoquinolin-2-yl)-3-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5/c25-18-15(19(26)22-20(27)21-18)9-12-5-6-16(17(10-12)24(28)29)23-8-7-13-3-1-2-4-14(13)11-23/h1-6,9-10H,7-8,11H2,(H2,21,22,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEZKCQRCSJWFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)C=C4C(=O)NC(=O)NC4=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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